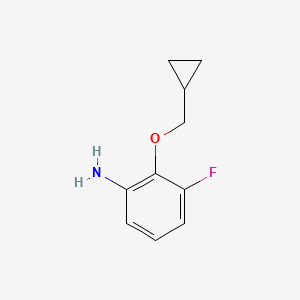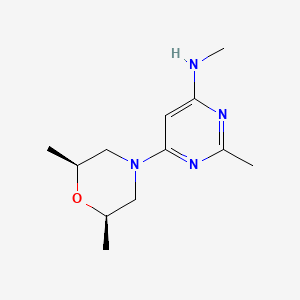
1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one
Descripción general
Descripción
1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one is a chemical compound . It is a part of the field of research that has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
Oxidation Methods and Synthetic Applications
One of the key areas of research related to "1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one" involves the exploration of oxidation methods for cyclopropane derivatives and their synthetic applications. The oxidation of the methylene group activated by an adjacent cyclopropane has been developed into a reliable approach to cyclopropylketones, which are valuable in synthetic organic chemistry. This process enables the direct transformation of cyclopropane-containing hydrocarbons to carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with the principles of atom economy. Powerful oxidants like ozone, dioxiranes, and CrO3, as well as catalytic systems based on transition metals, have been employed for the oxidation of cyclopropane derivatives, demonstrating the versatility and efficiency of these methods (Sedenkova, K. N., Andriasov, K. S., Kuznetsova, T., & Averina, E., 2018).
Cyclopropanation Reactions and Chemical Properties
The cyclopropane moiety, often present in natural and biologically active products, facilitates unique reactions due to its high ring strain. Research on [2+1]-type cyclopropanation reactions, including various methodologies like Michael-induced ring closure and the Simmons-Smith reaction, has been a focus area. These strategies enable the synthesis of cyclopropanes, which serve as important intermediates for further chemical transformations. The asymmetric synthesis of cyclopropanes is a particularly interesting topic, highlighting the ongoing efforts to develop efficient and selective cyclopropanation methods (Kamimura, A., 2014).
Environmental and Biological Implications
Studies have also addressed the environmental and biological implications of compounds containing cyclopropane rings or fluoroalkyl groups. The microbial degradation of polyfluoroalkyl chemicals, for instance, sheds light on the environmental fate of such compounds and their breakdown into perfluoroalkyl acids (PFAAs), highlighting the need for research on their biodegradability and potential health impacts (Liu, J., & Avendaño, S. M., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(difluoromethyl)cyclopropyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c1-4(9)6(2-3-6)5(7)8/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJJZBFDLCCORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



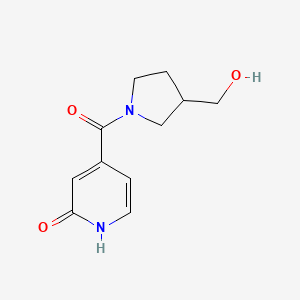
![2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1474637.png)
![[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1474640.png)
![methyl({3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474643.png)
![methyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474644.png)

![3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474647.png)

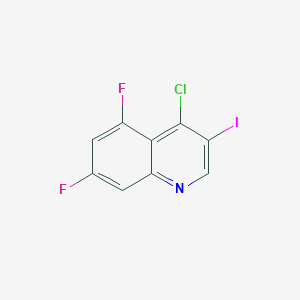
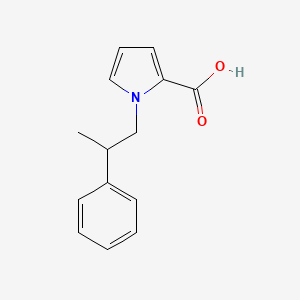
amine](/img/structure/B1474655.png)
